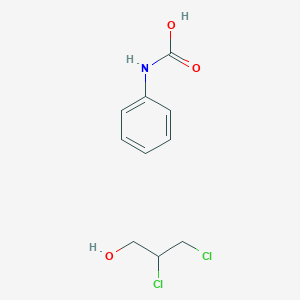
2,3-Dichloropropan-1-ol;phenylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloropropan-1-ol;phenylcarbamic acid is an organic compound that combines the properties of 2,3-dichloropropan-1-ol and phenylcarbamic acid. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
2,3-Dichloropropan-1-ol:
Chlorination of Propylene: Propylene is chlorinated to produce 1,2-dichloropropane, which is then further chlorinated to yield 2,3-dichloropropan-1-ol.
Reaction Conditions: The chlorination process typically requires a catalyst such as ferric chloride and is conducted at elevated temperatures.
-
Phenylcarbamic Acid:
Synthesis from Aniline: Aniline reacts with phosgene to form phenyl isocyanate, which is then hydrolyzed to produce phenylcarbamic acid.
Reaction Conditions: The reaction with phosgene is carried out under controlled conditions to prevent the formation of unwanted by-products.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3-Dichloropropan-1-ol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of 2,3-dichloropropan-1-ol can yield 2,3-dichloropropane.
Substitution: Both 2,3-dichloropropan-1-ol and phenylcarbamic acid can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: 2,3-Dichloropropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloropropan-1-ol;phenylcarbamic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloropropan-1-ol;phenylcarbamic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its chemical structure and functional groups.
Comparison with Similar Compounds
1,2-Dichloropropane: Similar in structure but differs in the position of chlorine atoms.
Phenylcarbamate: Shares the phenylcarbamic acid moiety but lacks the dichloropropanol component.
Uniqueness:
- The combination of 2,3-dichloropropan-1-ol and phenylcarbamic acid in a single molecule provides unique reactivity and potential applications not found in the individual components.
Properties
CAS No. |
25209-80-7 |
|---|---|
Molecular Formula |
C10H13Cl2NO3 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2,3-dichloropropan-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C3H6Cl2O/c9-7(10)8-6-4-2-1-3-5-6;4-1-3(5)2-6/h1-5,8H,(H,9,10);3,6H,1-2H2 |
InChI Key |
SPQDHYRRNRPBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)O.C(C(CCl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
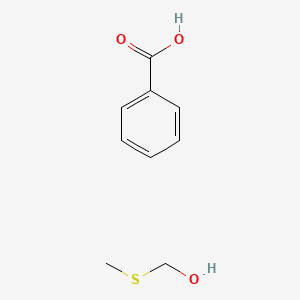
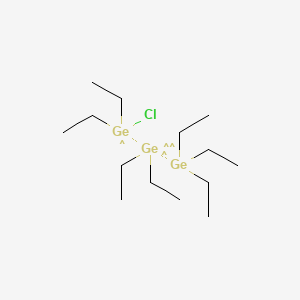
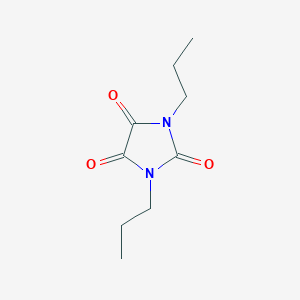
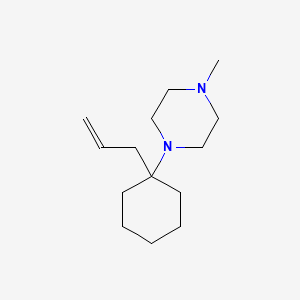
![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)
![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)

![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)
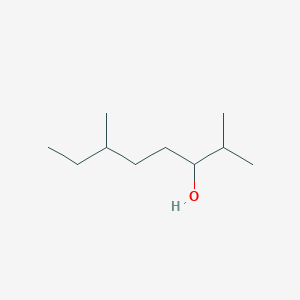
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)
